![molecular formula C18H19N3O B5799901 N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide](/img/structure/B5799901.png)
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide, also known as EBIO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and physiology. The compound has been synthesized using different methods and has shown promising results in various studies.
Wirkmechanismus
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide activates the potassium channels by binding to the regulatory subunit of the channel, leading to an increase in the potassium ion efflux. This, in turn, leads to membrane hyperpolarization, which enhances the release of insulin from pancreatic beta cells.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects, including the activation of potassium channels, enhancement of insulin release, and vasodilation. The compound has also been shown to have neuroprotective effects and can reduce the severity of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has several advantages for lab experiments, including its ability to activate potassium channels and enhance insulin release, making it a useful tool for studying diabetes and related metabolic disorders. However, the compound has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the use of N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide in scientific research, including the development of new drugs for the treatment of diabetes and other metabolic disorders. The compound may also have potential applications in the treatment of neurodegenerative diseases and ischemic stroke. Further research is needed to explore the full potential of this compound in various scientific research fields.
Synthesemethoden
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide can be synthesized using different methods, including the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-ethyl-1H-benzimidazole-5-carboxylic acid with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. The compound has been shown to activate the potassium channels and enhance the release of insulin from pancreatic beta cells, making it a potential candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
N-(1-ethylbenzimidazol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-21-13-19-16-12-15(9-10-17(16)21)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVRULQYAINZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-1H-benzimidazol-5-yl)-3-phenylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.